2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Tscherniac-Einhorn reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
Uniqueness
2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is unique due to its specific structural features and potential therapeutic applications. Unlike other indole derivatives, this compound has shown promise in various biological activities, making it a valuable target for further research .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)ethanol |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-2,7,13H,3-6,11H2 |
InChI Key |
RHOYLAYWXLSPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.